Product packaging for Angiotensin IV(Cat. No.:CAS No. 23025-68-5)

Angiotensin IV

Cat. No.: B1266298
CAS No.: 23025-68-5
M. Wt: 774.9 g/mol
InChI Key: QSBGWDDCOJYQGY-KOQODJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin IV is a bioactive hexapeptide (Val-Tyr-Ile-His-Pro-Phe) derived from the proteolytic degradation of Angiotensin II within the renin-angiotensin system (RAS) . Initially considered a less active metabolite, research has revealed its significant and distinct physiological roles, primarily mediated through its high-affinity binding to the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (IRAP) . By acting as a potent inhibitor of IRAP, this compound modulates the cleavage of neuropeptides such as vasopressin and oxytocin, thereby influencing cognitive processes . A primary area of research for this compound is its well-documented cognitive-enhancing effects. Studies in animal models have shown that administration of this compound, both centrally and peripherally, can enhance acquisition, consolidation, and recall in various learning and memory tasks, including passive avoidance and object recognition tests . These effects are believed to be facilitated through mechanisms that may include enhanced neuronal glucose uptake and modulation of central cholinergic and dopaminergic systems . Furthermore, recent electrophysiological studies indicate that this compound can inhibit N-methyl-D-aspartate (NMDA) receptor currents in pyramidal neurons of the prefrontal cortex, suggesting a role in regulating excitatory neurotransmission and providing a potential mechanism for its neuroprotective and cognitive actions . In addition to its central nervous system applications, this compound is a valuable tool for investigating cerebral blood flow, as it has been observed to increase microcirculation in the brain . Its role in the broader RAS also makes it relevant for research into cardiovascular and renal physiology . This product is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54N8O8 B1266298 Angiotensin IV CAS No. 23025-68-5

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGWDDCOJYQGY-KOQODJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347717
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23025-68-5, 12676-15-2
Record name Angiotensin II, des-asp(1)-des-arg(2)-ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Angiotensin Iv Receptors and Molecular Mechanisms

The Angiotensin IV Receptor (AT4R)

Initially, the specific, high-affinity binding site for the hexapeptide this compound was designated as the AT4 receptor. nih.govnih.gov This classification distinguished it from the well-characterized AT1 and AT2 receptors, which are the primary targets of Angiotensin II and III. ahajournals.orgnih.gov

Characterization and Distinctiveness from AT1 and AT2 Receptors

The AT4 receptor was first identified as a distinct binding site for this compound, demonstrating high affinity and specificity for this peptide. nih.govnih.gov Unlike the G-protein coupled nature of AT1 and AT2 receptors, the AT4 receptor was found to operate through different mechanisms. portico.orgnih.gov While this compound can bind to AT1 receptors, it does so with much lower affinity compared to its binding to the AT4 site. mdpi.comahajournals.org Furthermore, the physiological effects mediated by the AT4 receptor are not blocked by antagonists of AT1 or AT2 receptors, such as losartan (B1675146), confirming its unique pharmacological profile. nih.govwikipedia.org

Identification as Insulin-Regulated Aminopeptidase (B13392206) (IRAP)

A significant breakthrough in understanding the AT4 receptor came with its identification as the transmembrane enzyme, Insulin-Regulated Aminopeptidase (IRAP). nih.govnih.govresearchgate.net This discovery was made through protein purification, peptide sequencing, and demonstrating that cells transfected with IRAP exhibited the classic binding characteristics of the AT4 receptor. nih.govresearchgate.net IRAP, also known as leucyl/cystinyl aminopeptidase or oxytocinase, is a type II integral membrane protein belonging to the M1 family of zinc-dependent metallopeptidases. nih.govahajournals.orgnih.gov The human gene for IRAP is located on chromosome 5q21. nih.gov

IRAP functions as a unique enzyme-receptor hybrid. ahajournals.org As a member of the M1 family of aminopeptidases, it possesses a catalytic domain. nih.govfrontiersin.org However, it also acts as a receptor, binding to ligands like this compound and initiating cellular responses. ahajournals.orgnih.gov This dual functionality has led to its classification as a "mixed enzyme/receptor". ahajournals.org The binding of this compound to IRAP can lead to various cellular effects, suggesting a receptor-like signaling role. nih.gov

This compound and other AT4 receptor ligands act as potent, competitive inhibitors of the catalytic activity of IRAP. frontiersin.orgnih.gov This inhibition is a key mechanism through which this compound exerts its physiological effects. By binding to the active site of IRAP, this compound prevents the degradation of other neuropeptide substrates. nih.govnih.govnih.gov These substrates include peptides involved in memory processing, such as oxytocin (B344502) and vasopressin. nih.govacs.org The extended half-life of these neuropeptides is believed to contribute to the cognitive-enhancing effects observed with this compound administration. nih.govnih.gov For example, the IRAP inhibitor LVVYP-H7 has been shown to reproduce the inhibitory effects of this compound on NMDA receptor-mediated currents. mdpi.com

Emerging Roles of c-MET as an this compound Receptor

More recent research has identified the hepatocyte growth factor (HGF) receptor, c-Met, as another potential receptor for this compound. wikipedia.orgpatsnap.comwikidoc.org Evidence suggests that this compound and its analogs can interact with the HGF/c-Met system. austinpublishinggroup.com Specifically, certain this compound analogs have been shown to facilitate HGF dimerization, a necessary step for its binding and activation of the c-Met receptor. austinpublishinggroup.comresearchgate.net This interaction points to a novel mechanism of action for this compound, particularly in processes like cell motility and angiogenesis. patsnap.com Some studies propose that the biological activities of this compound are related to the regulation of c-Met activity. researchgate.net In fact, classic AT4 receptor antagonists have been found to be potent inhibitors of c-Met activation. mdpi.com

Receptor Distribution and Expression Patterns

The AT4 receptor/IRAP exhibits a wide distribution throughout the body, with notable expression in various tissues and organs. In the brain, high densities of AT4 receptors are found in regions crucial for cognitive functions, such as the neocortex, hippocampus, and basal nucleus of Meynert. mdpi.comresearchgate.net Specifically, within the hippocampus, the CA2 region and the dentate gyrus show high abundance. researchgate.net Cellular localization studies have revealed prominent expression in pyramidal neurons and GABAergic interneurons, but not in astrocytes or microglia in certain brain regions. mdpi.com

Beyond the central nervous system, AT4 receptors are also present in peripheral tissues including the adrenal gland, kidney, heart, lung, colon, prostate, and vascular smooth muscle cells. nih.govahajournals.orgnih.gov This broad distribution pattern is consistent with the diverse physiological roles attributed to this compound, ranging from memory enhancement to regulation of blood flow. nih.govwikipedia.org

Table 1: Distribution of this compound Receptors (AT4R/IRAP)

Tissue/OrganSpecific Location/Cell TypeReference
Central Nervous System
BrainNeocortex, Hippocampus (CA2, Dentate Gyrus), Basal Nucleus of Meynert, Claustrum, Choroid Plexus, Pontine Nucleus, Thalamic Nuclei, Substantia Nigra Pars Compacta, Hypothalamus mdpi.comresearchgate.net
Pyramidal neurons, GABAergic interneurons mdpi.com
Peripheral Tissues
Adrenal Gland nih.govnih.gov
Kidney nih.govnih.gov
Heart nih.govnih.gov
Lung nih.govnih.gov
Vascular Smooth Muscle ahajournals.orgnih.gov
Colon nih.gov
Prostate nih.gov

Central Nervous System Distribution

This compound binding sites are widely distributed throughout the central nervous system, with notable concentrations in regions crucial for cognitive and motor functions. nih.govnih.govahajournals.orgnih.gov High densities of these receptors are found in the neocortex , hippocampus , and cerebellum . nih.govahajournals.orgnih.gov The presence of AT4 receptors in these areas, particularly the CA1-CA3 pyramidal layers of the hippocampus and the neocortex, supports the role of this compound in learning and memory processes. nih.govresearchgate.netfrontiersin.org

The basal ganglia , including the caudate nucleus and putamen, also exhibit a moderate to high density of this compound binding sites. nih.govresearchgate.netnih.gov Furthermore, significant levels of AT4 receptors are localized in the amygdala , a key area for emotional processing. nih.govresearchgate.netscite.ai

Table 1: Distribution of this compound Receptors in the Central Nervous System

Brain RegionReceptor DensityAssociated Functions
NeocortexHigh nih.govahajournals.orgnih.govCognition, Memory nih.govresearchgate.net
HippocampusHigh nih.govahajournals.orgnih.govLearning, Memory nih.govresearchgate.netfrontiersin.org
CerebellumProminent nih.govahajournals.orgnih.govMotor Function ahajournals.org
Basal GangliaModerate to High nih.govresearchgate.netnih.govMotor Control, Cognition researchgate.net
AmygdalaModerate to High nih.govresearchgate.netscite.aiEmotional Processing researchgate.net

Peripheral Tissue Distribution

The distribution of this compound receptors extends beyond the central nervous system to a variety of peripheral tissues. nih.govahajournals.org High densities of AT4 binding sites have been identified in the kidney , particularly in the cortex, where they are implicated in regulating renal blood flow. nih.govnih.govphysiology.org These receptors are also present in blood vessels , including the aorta, and are found on vascular smooth muscle and endothelial cells. physiology.orgphysiology.orgahajournals.orgphysiology.org

The heart is another significant site of AT4 receptor expression. physiology.orgphysiology.orgnih.govahajournals.org Additionally, this compound binding sites are located in the adrenal gland , lung , spleen , prostate , and colon . nih.govphysiology.orgphysiology.orgnih.govpsu.edu The presence of these receptors in such a wide array of tissues suggests a broad range of physiological functions for this compound.

Table 2: Distribution of this compound Receptors in Peripheral Tissues

TissuePresence of AT4 Receptors
KidneyHigh nih.govnih.govphysiology.org
Blood VesselsPresent physiology.orgphysiology.orgahajournals.orgphysiology.org
HeartPresent physiology.orgphysiology.orgnih.govahajournals.org
Adrenal GlandPresent physiology.orgphysiology.orgnih.gov
LungPresent nih.gov
SpleenPresent nih.govpsu.edu
ProstatePresent nih.govphysiology.orgphysiology.orgpsu.edu
ColonPresent nih.govphysiology.orgphysiology.orgpsu.edu
Carotid BodyNot explicitly detailed in the provided search results.

Cell-Type Specific Expression

At the cellular level, AT4 receptors are expressed on various cell types. In the central nervous system, these receptors are prominently located on neurons , including pyramidal cells and GABAergic interneurons in the prefrontal cortex. frontiersin.orgnih.govresearchgate.netosf.iokab.ac.ug This neuronal expression is consistent with the role of this compound in modulating synaptic activity and cognitive functions. osf.io

In peripheral tissues, AT4 receptors are found on vascular smooth muscle cells and endothelial cells , contributing to the regulation of vascular tone and blood flow. ahajournals.orgphysiology.org In the kidney, they are expressed on proximal tubule cells. nih.govphysiology.orgphysiology.org The expression of AT4 receptors has not been explicitly detailed for glomus cells in the provided search results.

Intracellular Signaling Cascades Mediated by this compound

The binding of this compound to its AT4 receptor initiates a cascade of intracellular signaling events that are distinct from those activated by Angiotensin II. ahajournals.org These pathways play a crucial role in mediating the diverse physiological effects of this compound.

Activation of Nuclear Factor-kappaB (NF-κB) Pathway

Involvement of Tyrosine Kinases

The signaling pathways activated by this compound are linked to tyrosine kinase phosphorylation. ahajournals.org In proximal tubule cells, this compound induces the tyrosine phosphorylation of focal adhesion-associated proteins, specifically p125-focal adhesion kinase (p125-FAK) and paxillin (B1203293) . nih.govphysiology.orgphysiology.org This phosphorylation event suggests that this compound may influence cell adhesion and motility in these cells. physiology.orgphysiology.org In vascular smooth muscle cells, the activation of the NF-κB pathway by this compound is mediated by tyrosine phosphorylation. ahajournals.org

Phosphatidylinositide 3-Kinase (PI3K) Pathway Activation

In endothelial cells, this compound activates the phosphatidylinositide 3-kinase (PI3K) pathway. physiology.org This activation leads to a cascade of downstream signaling events, including the activation of protein kinase B-α/Akt (PKB-α/Akt), the mammalian target of rapamycin (B549165) (mTOR), and p70 ribosomal S6 kinase (p70S6K). physiology.org The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation, and its activation by this compound has been linked to increased DNA synthesis in lung endothelial cells. physiology.orgwikipedia.org

Extracellular Signal-Regulated Kinases (ERK1/2) Pathway

This compound has been shown to modulate the activity of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), a key pathway involved in cell growth, proliferation, and differentiation. In cultured rat astroglial cells, Ang IV, but not Angiotensin II (Ang II), was found to increase the levels of both total ERK1/2 and its phosphorylated, active form. nih.gov This effect was partially blocked by both the AT1 receptor antagonist, losartan, and the AT2 receptor antagonist, PD123319, suggesting a complex interaction between these receptor systems in mediating the ERK1/2 response to Ang IV. nih.gov

Further studies in endothelial cells have demonstrated that Ang IV can activate several protein kinases, including ERK1/2. ahajournals.org In vascular smooth muscle cells (VSMCs), while Ang II-induced ERK1/2 activation is well-documented and synergistic with pressure, the direct effects of Ang IV on this pathway are also significant. nih.gov The activation of ERK1/2 by Ang IV in certain cell types appears to be independent of intracellular calcium mobilization, highlighting a distinct signaling cascade compared to Ang II. researchgate.net

Nitric Oxide Synthase (eNOS) Activation and cGMP Production

A crucial aspect of this compound's function, particularly in the vasculature, is its ability to stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequently cyclic guanosine (B1672433) monophosphate (cGMP). oup.comphysiology.org This pathway is fundamental to vasorelaxation and maintaining vascular health.

In porcine pulmonary artery endothelial cells, Ang IV has been shown to increase the catalytic activity of eNOS, resulting in NO release and cGMP accumulation. oup.comphysiology.org This vasodilatory response is endothelium-dependent. psu.edu Chronic treatment with Ang IV in apolipoprotein E-deficient mice, a model for atherosclerosis, led to an increase in eNOS expression and a decrease in superoxide (B77818) levels, ultimately improving endothelial function. oup.com This beneficial effect was attenuated by both an AT4 receptor antagonist (divalinal-Ang IV) and an AT2 receptor antagonist (PD123319), indicating the involvement of both receptor types in the vasoprotective actions of Ang IV. oup.com

The mechanism of eNOS activation by Ang IV can involve post-transcriptional modulation. oup.com Furthermore, Ang II itself can stimulate eNOS phosphorylation at Serine 1179, leading to increased cGMP production, an effect that is blocked by an AT1 antagonist. oup.com This suggests a complex regulatory network where different angiotensin peptides can influence NO bioavailability through various receptor-mediated pathways.

Calcium Mobilization Mechanisms (AT1 receptor allosteric interaction)

While this compound is primarily recognized for its interaction with the AT4 receptor, it also exhibits a fascinating and complex relationship with the AT1 receptor, particularly concerning calcium mobilization. Studies have revealed that Ang IV can induce intracellular calcium release through an allosteric interaction with the AT1 receptor. ahajournals.orgnih.govresearchgate.net

In cultured Chinese hamster ovary (CHO) cells transfected with the AT1 receptor, Ang IV alone at low concentrations does not trigger calcium mobilization. ahajournals.org However, when these cells are pre-stimulated with Ang II, the subsequent addition of Ang IV leads to a significant, biphasic increase in intracellular calcium. ahajournals.org This synergistic effect is blocked by the AT1 receptor antagonist candesartan, confirming the involvement of the AT1 receptor. ahajournals.org This suggests that Ang IV can act as an allosteric modulator of the AT1 receptor, enhancing its signaling in the presence of its primary ligand, Ang II. ahajournals.orgresearchgate.net This mechanism has been proposed to explain the hypertensive effects observed in transgenic mice with chronic brain-specific Ang IV production, which were reversible with an AT1 receptor antagonist. ahajournals.orgnih.gov

Interplay with Classical Angiotensin Receptors (AT1 and AT2)

The biological effects of this compound are not solely mediated by its specific AT4 receptor (now identified as insulin-regulated aminopeptidase or IRAP) but also involve a significant interplay with the classical angiotensin receptors, AT1 and AT2. ahajournals.orgportlandpress.comjci.org

Binding studies have shown that Ang IV has a much lower affinity for the AT1 receptor compared to Ang II. portlandpress.com However, as discussed, it can allosterically modulate AT1 receptor function. ahajournals.org In contrast, Ang IV exhibits a modest but selective affinity for the AT2 receptor. portlandpress.com The rank order of affinity for the AT2 receptor is Ang II ≥ Ang III > Ang IV > Ang-(1-7). portlandpress.com This suggests that shorter angiotensin peptides, including Ang IV, can act as endogenous ligands for the AT2 receptor. portlandpress.com

Physiological and Pathophysiological Roles of Angiotensin Iv

Neurobiological Functions and Cognitive Enhancement

Angiotensin IV has garnered significant attention for its profound effects on the brain, where it is implicated in various neurobiological processes that are fundamental to cognitive function. frontiersin.orgnih.gov The AT4 receptor is prominently expressed in brain regions critical for learning and memory, such as the hippocampus, neocortex, and cerebellum, suggesting a targeted role in these functions. jneurosci.org Research indicates that Ang IV and its analogs can enhance cognitive performance, protect neurons from damage, and promote synaptic plasticity, highlighting its potential as a modulator of brain health and function. mdpi.com

Modulation of Learning and Memory Processes (Acquisition, Consolidation, Recall)

This compound has been shown to be a significant modulator of learning and memory, influencing all three key stages: acquisition, consolidation, and recall. nih.govnih.gov Studies in animal models have consistently demonstrated that both central and peripheral administration of Ang IV can enhance performance in various memory tasks. nih.govresearchgate.net For instance, research has shown that Ang IV facilitates memory in conditioned and passive avoidance tests and improves performance in spatial memory tasks like the Morris water maze and Barnes maze. actaneurologica.be The improvement in the recall of passive avoidance responses has been observed to be dose-dependent. actaneurologica.be

The cognitive-enhancing effects of Ang IV are thought to be mediated through its interaction with the AT4 receptor (IRAP). frontiersin.orgnih.gov Several mechanisms have been proposed to explain how this interaction leads to improved cognitive function. One hypothesis suggests that by inhibiting IRAP, Ang IV may increase the availability of other neuroactive peptides that are also involved in learning and memory, such as oxytocin (B344502) and vasopressin. nih.gov Another proposed mechanism involves the enhancement of glucose uptake into brain cells. nih.govnih.gov IRAP is known to co-localize with the GLUT4 glucose transporter, and its inhibition by Ang IV may facilitate glucose transport into neurons, providing the necessary energy for memory formation processes. nih.gov

Furthermore, Ang IV's influence on neurotransmitter systems is also considered a key factor in its pro-cognitive effects. It has been suggested that Ang IV may induce the release of acetylcholine (B1216132) and dopamine (B1211576), both of which are crucial for learning and memory. nih.govnih.gov The involvement of dopamine D1 and D2 receptors has been shown to be essential for the cognitive benefits of this compound. actaneurologica.benih.gov

It is important to note that the response to this compound can vary, with some studies indicating that individuals with poorer baseline cognitive function may experience the greatest benefit. nih.govnih.gov This suggests that Ang IV may play a role in mitigating memory deficits that arise from various conditions, including chronic alcohol intake and cerebral ischemia. actaneurologica.bepopline.org

Table 1: Summary of this compound's Effects on Learning and Memory

Memory Process Effect of this compound Supporting Evidence
Acquisition Enhancement Facilitation of learning in passive avoidance and spatial memory tasks. nih.govactaneurologica.be
Consolidation Enhancement Improved memory consolidation when administered peripherally. nih.gov
Recall Enhancement Dose-dependent improvement in the recall of passive avoidance responses. actaneurologica.be

Neuroprotection and Synaptic Plasticity

Beyond its direct impact on learning and memory, this compound also plays a crucial role in protecting neurons and enhancing the brain's capacity for synaptic plasticity. This involves strengthening the connections between neurons, a fundamental process for long-term memory formation.

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory. This compound has been shown to facilitate LTP in key brain regions associated with memory, such as the hippocampus. actaneurologica.bejneurosci.org Specifically, studies have demonstrated that Ang IV enhances LTP in the CA1 region of the hippocampus and the dentate gyrus. actaneurologica.bejneurosci.org The activation of AT4 receptors by an Ang IV analog, Nle1-AngIV, not only enhanced synaptic transmission during low-frequency stimulation but also increased the level of tetanus-induced LTP by 63% compared to control conditions. nih.gov This suggests that the AT4 receptor is directly involved in modulating synaptic plasticity. nih.gov The mechanism for this enhancement is thought to be a postsynaptic event, as Ang IV did not alter paired-pulse facilitation. nih.gov

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate (B1630785) receptor that is critical for synaptic plasticity and memory function. jneurosci.org this compound has been found to modulate the function of NMDARs, although the exact nature of this interaction is complex and appears to be region-specific. In the prefrontal cortex, a brain region vital for cognitive function, Ang IV has been shown to inhibit NMDA-induced ion currents in a subset of pyramidal neurons. nih.govkab.ac.ug This inhibitory effect is mediated through the AT4R/IRAP system. nih.gov Conversely, in streptozotocin-induced diabetic rats, a model for cognitive impairment, Ang IV treatment was found to increase the levels of NMDA receptors in the hippocampus. ane.pl This suggests that Ang IV's modulation of NMDARs may be a mechanism to regulate cognitive function and could be a potential target for addressing cognitive impairments. nih.govkab.ac.ug

Apoptosis, or programmed cell death, is a natural process that can be exacerbated by injury or disease, leading to neuronal loss and cognitive decline. This compound has demonstrated significant anti-apoptotic effects in neuronal cells. ahajournals.orgnih.gov In studies using cultured hippocampal neurons from angiotensinogen (B3276523) knock-out mice, which are more susceptible to apoptosis, both Angiotensin II and this compound were able to promote cell survival. nih.govcapes.gov.br This protective effect was not blocked by typical Angiotensin II receptor antagonists, indicating a distinct pathway for this compound's action. nih.govcapes.gov.br The interaction of Ang IV with its AT4 receptor is thought to antagonize the pro-apoptotic effects of Angiotensin II, thereby inhibiting processes that lead to cell death. scielo.org.mx This anti-apoptotic role suggests that the renin-angiotensin system, through peptides like this compound, plays a critical role in maintaining neuronal health. nih.gov

Interaction with Neurotransmitter Systems (e.g., Cholinergic, Dopaminergic)

This compound's role in the central nervous system is highlighted by its significant interactions with key neurotransmitter systems, particularly the cholinergic and dopaminergic pathways, which are crucial for cognitive functions. researchgate.net Research has demonstrated that Ang IV can potentiate the release of acetylcholine from hippocampal slices, a brain region integral to memory formation. mdpi.commdpi.com This suggests a close association between AT4 receptors, the primary binding sites for Ang IV, and cholinergic neurons in brain areas involved in cognitive processing. mdpi.comnih.gov In fact, the cognitive-enhancing effects of Ang IV and its analogs have been linked to the potentiation of brain cholinergic neurotransmission. actaneurologica.be

Furthermore, Ang IV has been shown to influence the dopaminergic system. Studies have revealed that Ang IV can induce a notable increase in the extracellular concentration of dopamine in the striatum of freely moving rats. researchgate.netmdpi.com The cognitive benefits of Ang IV on learning and memory tasks have been shown to be dependent on the integrity of both D1 and D2 dopamine receptors. actaneurologica.be The positive effects of Ang IV on memory have been abolished by the administration of dopamine receptor antagonists, underscoring the critical role of dopaminergic signaling in Ang IV-mediated cognitive enhancement. researchgate.netmdpi.com

Role in Neurodegenerative Conditions (e.g., Alzheimer's Disease Models, Chronic Cerebral Hypoperfusion)

The neuroprotective potential of this compound is particularly evident in the context of neurodegenerative conditions such as Alzheimer's disease (AD) and chronic cerebral hypoperfusion. nih.govresearchgate.net In animal models of AD, Ang IV has demonstrated the ability to counteract cognitive deficits. nih.govmdpi.com The renin-angiotensin system (RAS) has been implicated in the pathology of AD, with alterations in various components of the system observed in both patients and animal models. nih.gov

In the context of chronic cerebral hypoperfusion, a condition that can lead to vascular dementia, Ang IV has been shown to suppress inflammation in the brain. nih.gov This anti-inflammatory effect is mediated through its receptor, AT4R, and is independent of changes in systolic blood pressure. nih.gov These findings suggest that the Ang IV/AT4R system could be a potential therapeutic target for neurological diseases related to chronic cerebral hypoperfusion. nih.gov

A significant body of research points to this compound's ability to restore cognitive impairments in various pathological models. In mouse models of Alzheimer's disease, administration of Ang IV has been shown to rescue spatial learning and memory deficits. mdpi.com This cognitive amelioration is accompanied by a reduction in oxidative stress, without directly affecting the underlying amyloid-beta pathology. mdpi.com The capacity of Ang IV to restore cognitive function highlights its potential as a therapeutic agent for conditions characterized by cognitive decline. eneuro.org

The restorative effects of this compound on cognition are underpinned by its influence on neuronal plasticity. eneuro.org Studies have shown that Ang IV treatment in Alzheimer's disease mouse models leads to an increase in cellular proliferation and the number of newborn cells in the hippocampus. mdpi.com Furthermore, Ang IV has been observed to enhance the dendritic arborization of hippocampal neurons. mdpi.comosf.io This process of increasing the complexity of dendritic branching is crucial for synaptic connectivity and information processing. psu.edu The stimulation of dendritic spine numbers and size by AT4 receptor agonists further supports the role of Ang IV in promoting synaptic plasticity. psu.edu These structural changes at the neuronal level likely contribute to the observed improvements in cognitive function. nih.gov

Cardiovascular and Renal System Regulation

Beyond its profound effects on the central nervous system, this compound also plays a role in the regulation of the cardiovascular and renal systems.

Vasculature and Blood Flow Regulation

Contrary to the vasoconstrictive actions of its precursor, Angiotensin II, this compound exhibits localized vasodilatory effects in certain vascular beds. nih.gov Bolus injections of Ang IV into the brain ventricles have been associated with localized vasodilation. nih.govahajournals.org In the kidney, Ang IV has been shown to increase blood flow. mdpi.comwjgnet.com This vasodilatory response is thought to be mediated, at least in part, through the AT4 receptor and the release of nitric oxide. physiology.org However, it is important to note that the effects of Ang IV on blood vessels can be complex and may vary depending on the specific vascular bed and experimental conditions. oup.com For instance, while chronic treatment with Ang IV has been shown to improve endothelium-dependent vasodilation, acute application may not produce direct vasodilator effects in all tissues. oup.com

Renal Tubular Function and Sodium Handling

The direct role of this compound in inhibiting transcellular sodium transport is not well-established, and evidence suggests its involvement may be minimal. A key study investigating the effects of Ang IV on renal function concluded that the AT4 receptor, also known as insulin-regulated aminopeptidase (B13392206) (IRAP), is not involved in the regulation of renal sodium handling. diva-portal.org This finding separates the actions of Ang IV from other components of the renin-angiotensin system. For context, Angiotensin II is known to have a biphasic effect on renal proximal tubules, stimulating sodium reabsorption at low concentrations and inhibiting it at higher concentrations. wjgnet.comnih.gov Other peptides, such as dopamine and Angiotensin-(1-7), have also been shown to inhibit sodium transport in renal tubules. ahajournals.orgahajournals.org However, based on current evidence, a direct, significant inhibitory role for Ang IV on transcellular sodium transport has not been demonstrated.

The influence of this compound on renal cortical blood flow is complex, with studies reporting seemingly contradictory effects that depend on the method of administration and the receptor pathway activated.

When infused directly into the renal artery, Ang IV produces a dose-dependent increase in cortical blood flow without affecting systemic blood pressure. nih.govphysiology.org This vasodilatory effect is mediated by the AT4 receptor and is dependent on the production of nitric oxide (NO). nih.gov Pre-treatment with an AT4 receptor antagonist or a nitric oxide synthase inhibitor completely blocks this increase in blood flow. nih.gov

In contrast, systemic intravenous or intrarenal arterial administration of Ang IV has been shown to cause renal cortical vasoconstriction. diva-portal.orgnih.gov This vasoconstrictor effect is abolished by AT1 receptor blockers, indicating that it is mediated through the AT1 receptor, the primary receptor for Angiotensin II. diva-portal.orgnih.goveur.nl These findings suggest Ang IV can have dual, opposing effects on renal vasculature, with the net effect (vasodilation vs. vasoconstriction) depending on which receptor (AT4 vs. AT1) is preferentially activated.

Table 2: Contrasting Effects of this compound on Renal Cortical Blood Flow
EffectMediating ReceptorRequired Co-factorExperimental ConditionReference
Vasodilation (Increased Blood Flow)AT4Nitric Oxide (NO)Direct renal artery infusion nih.govphysiology.org
Vasoconstriction (Decreased Blood Flow)AT1None specifiedSystemic or intrarenal infusion diva-portal.orgnih.gov

Despite the varied effects of other angiotensin peptides on urinary sodium and water excretion, current research indicates that this compound does not possess significant direct natriuretic or diuretic properties. Studies involving the intrarenal infusion of Ang IV found that it had no natriuretic effect. diva-portal.org This aligns with the finding that the AT4 receptor system does not appear to be directly involved in renal sodium handling. diva-portal.org While other peptides like Atrial Natriuretic Peptide (ANP) and Angiotensin-(1-7) are known to have potent natriuretic and diuretic actions, these effects have not been attributed to this compound. ahajournals.orgmdpi.com

Interplay with Hypertension Pathophysiology (e.g., Brain Ang IV and Blood Pressure Regulation, AT1 Receptor Interaction)

This compound (Ang IV), a metabolite of the potent vasoconstrictor angiotensin II (Ang II), has been implicated in the complex regulation of blood pressure, exhibiting a nuanced interplay with the pathophysiology of hypertension. ahajournals.orgnih.gov While Ang II is widely recognized as the primary effector of the renin-angiotensin system (RAS) in elevating blood pressure, emerging evidence suggests that Ang IV also contributes to this process, particularly within the brain. ahajournals.orgnih.govnih.gov

Studies involving the chronic release of Ang IV specifically in the brains of transgenic mice have demonstrated a resulting hypertensive state. ahajournals.orgnih.gov Interestingly, this induced hypertension was reversible with the administration of an angiotensin II AT1 receptor antagonist, candesartan, but not with an angiotensin-converting enzyme (ACE) inhibitor. ahajournals.orgnih.gov This suggests that the hypertensive effects of centrally elevated Ang IV are mediated through the AT1 receptor, the same receptor that mediates many of the pressor actions of Ang II. ahajournals.orgnih.gov

Further research has shown that Ang IV can induce pressor and renal cortical vasoconstrictor responses, which are abolished by AT1 receptor blockade. nih.gov At nanomolar concentrations, Ang IV appears to act as an agonist at the AT1 receptor, activating downstream signaling pathways involved in blood pressure regulation. nih.gov In vitro experiments have confirmed that low concentrations of Ang IV can mobilize calcium via the AT1 receptor, but only in the presence of Ang II, hinting at a potential allosteric mechanism where Ang IV enhances the effects of Ang II on the AT1 receptor. ahajournals.orgnih.gov

The interaction of Ang IV with the AT1 receptor is a key aspect of its role in hypertension. While Ang IV does have its own putative receptor, the AT4 receptor (also identified as insulin-regulated aminopeptidase or IRAP), its pressor effects in certain contexts appear to be independent of this receptor and instead rely on the AT1 receptor. ahajournals.orgwikipedia.org For instance, the pressor response to intracerebroventricular injections of an aminopeptidase-resistant Ang IV analog was prevented by an AT1 receptor antagonist but not by an AT4 antagonist. ahajournals.org

It is important to note that the AT1 and AT2 receptors often have counter-regulatory effects, with AT1 receptor activation generally leading to vasoconstriction and increased blood pressure, while AT2 receptor stimulation can induce vasodilation. mdpi.comahajournals.org The involvement of Ang IV in activating the AT1 receptor pathway places it on the side of the RAS that promotes an increase in blood pressure.

Table 1: this compound and Blood Pressure Regulation

Experimental ModelKey FindingImplication for HypertensionReference
Transgenic mice with chronic brain Ang IV releaseDeveloped hypertension reversible by an AT1 receptor antagonist (candesartan).Central Ang IV can induce hypertension via an AT1 receptor-dependent mechanism. ahajournals.orgnih.gov
Anesthetized rats with systemic Ang IV infusionDose-dependent increases in mean arterial pressure and decreases in renal cortical blood flow, blocked by losartan (B1675146) (AT1 antagonist).Systemic Ang IV can increase blood pressure and cause renal vasoconstriction through AT1 receptor activation. nih.gov
Cultured CHO cells with transfected AT1 receptorsLow-dose Ang IV mobilized calcium via the AT1 receptor only in the presence of Ang II.Suggests an allosteric interaction where Ang IV may enhance Ang II's effects at the AT1 receptor. ahajournals.orgnih.gov

Inflammatory and Immunomodulatory Actions

This compound has been shown to possess pro-inflammatory properties, particularly within the vascular system. nih.gov A key mechanism underlying these effects is the activation of the nuclear factor-kappaB (NF-κB) pathway, a critical regulator of inflammatory responses. nih.govahajournals.org In vascular smooth muscle cells (VSMCs), Ang IV has been demonstrated to increase NF-κB DNA binding activity, promote the translocation of p50/p65 subunits to the nucleus, and induce the degradation of IκB, an inhibitor of NF-κB. nih.govahajournals.org This activation of the NF-κB pathway is mediated through the AT4 receptor, as the effects were blocked by an AT4 antagonist but not by AT1 or AT2 receptor antagonists. nih.govahajournals.org

The activation of NF-κB by Ang IV leads to the upregulation of several pro-inflammatory genes. nih.govahajournals.org In VSMCs, Ang IV has been shown to increase the expression of:

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation. nih.govahajournals.org

Interleukin-6 (IL-6): A pleiotropic cytokine with pro-inflammatory functions. nih.govahajournals.org

Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine. nih.govahajournals.org

Intercellular Adhesion Molecule-1 (ICAM-1): An adhesion molecule that facilitates the binding of leukocytes to the endothelium. nih.govahajournals.org

Plasminogen Activator Inhibitor-1 (PAI-1): A prothrombotic factor also involved in inflammatory processes. nih.govahajournals.org

These findings suggest that Ang IV, acting through its AT4 receptor and the subsequent activation of the NF-κB pathway, can contribute to the inflammatory processes associated with vascular damage and diseases such as atherosclerosis. nih.govahajournals.org

In contrast to its pro-inflammatory actions in some vascular contexts, this compound has also demonstrated anti-inflammatory properties in various neural and cardiovascular models. frontiersin.org This suggests that the effects of Ang IV on inflammation may be cell-type and context-dependent. frontiersin.org

In a murine model of abdominal aortic aneurysm, treatment with Ang IV was found to significantly reduce the infiltration of macrophages and pro-inflammatory cytokines. frontiersin.org Similarly, in the context of cardiac ischemia-reperfusion injury, Ang IV infusion suppressed the expression of vascular cell adhesion molecule-1 (VCAM-1), TNF-α, matrix metalloproteinase-9 (MMP-9), and NF-κB proteins. frontiersin.org Further studies on cerebral hypoperfusion in rats have also pointed to the anti-inflammatory effects of Ang IV, which were observed to be dose-dependent. frontiersin.org

The mechanisms underlying these anti-inflammatory effects are still being elucidated. However, in human endothelial cells, Ang IV has been observed to mediate the expression of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. frontiersin.org This finding seems contradictory to the anti-inflammatory roles observed in other models and highlights the complexity of Ang IV's immunomodulatory functions. In murine macrophages, a study noted a lack of expression of pro-inflammatory genes like ICAM-1 and TNF-α in response to Ang IV, suggesting differential effects depending on the cell lineage. frontiersin.org

Research has specifically investigated the role of this compound in inflammatory disorders such as abdominal aortic aneurysm (AAA) and myocardial ischemia-reperfusion (I/R) injury.

In a mouse model of AAA induced by angiotensin II infusion, treatment with Ang IV markedly reduced the infiltration of macrophages and pro-inflammatory cytokines into the aortic wall. frontiersin.orgimrpress.com This suggests a protective, anti-inflammatory role for Ang IV in the development of this condition. Interestingly, another study using an apolipoprotein E-deficient mouse model also showed that hydralazine, a drug with anti-inflammatory properties, significantly decreased the incidence and severity of Ang II-induced AAA, highlighting the importance of targeting inflammation in this disease. mdpi.com

In the context of myocardial I/R injury, Ang IV infusion has been shown to suppress the expression of VCAM-1, TNF-α, MMP-9, and NF-κB proteins. frontiersin.org This indicates that Ang IV may have a cardioprotective effect by mitigating the inflammatory response that occurs following a period of ischemia and subsequent reperfusion. One study has suggested that continuous infusion of Ang IV protects against acute myocardial infarction by inhibiting both inflammation and autophagy. frontiersin.org

The potential role of this compound in autoimmune diseases has been explored in the context of experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis. nih.govaini.it Studies have shown that plasma levels of Ang IV are elevated during EAE. nih.gov Furthermore, the AT4 receptor, the cognate receptor for Ang IV, has been detected on macrophages and T cells, which are key drivers of the pathology in EAE. nih.gov

Table 2: Inflammatory and Immunomodulatory Actions of this compound

Context/ModelEffect of this compoundKey Mechanisms/ObservationsReference
Vascular Smooth Muscle CellsPro-inflammatoryActivation of NF-κB via AT4 receptor; upregulation of MCP-1, IL-6, TNF-α, ICAM-1, PAI-1. nih.govahajournals.org
Abdominal Aortic Aneurysm (murine model)Anti-inflammatoryReduced infiltration of macrophages and pro-inflammatory cytokines. frontiersin.org
Myocardial Ischemia-Reperfusion InjuryAnti-inflammatory/CardioprotectiveSuppression of VCAM-1, TNF-α, MMP-9, and NF-κB expression. frontiersin.org
Experimental Autoimmune Encephalomyelitis (EAE)Unclear/No major contributionElevated plasma Ang IV and AT4 receptor expression on immune cells, but no significant modulation of immune cell function or disease course. nih.gov

Metabolic System Integration

The renin-angiotensin system (RAS), including its various peptide components, is increasingly recognized for its role in metabolic regulation, extending beyond its classical functions in cardiovascular and renal homeostasis. physiology.org this compound, as a product of Angiotensin II metabolism, is part of this complex system that interacts with metabolic processes. physiology.org

Several components of the RAS have been implicated in conditions like insulin (B600854) resistance and the metabolic syndrome. physiology.org The degradation of Ang II can lead to the formation of Ang IV, and this peptide can bind to the insulin-regulated aminopeptidase (IRAP), which is also known as the AT4 receptor. wikipedia.orgphysiology.org This direct link to an insulin-regulated enzyme suggests a potential role for Ang IV in modulating insulin signaling and glucose homeostasis.

The broader RAS has been shown to be influenced by mediators of the metabolic syndrome, such as high glucose levels. physiology.org In turn, angiotensin peptides can exert effects on various cell types involved in metabolism, including pancreatic islets and adipocytes, potentially contributing to disorders associated with the metabolic syndrome. physiology.org For instance, Ang II has been linked to decreased insulin responsiveness in skeletal muscle and adipose tissue. physiology.org While the specific contributions of Ang IV to these processes are still being fully elucidated, its interaction with IRAP places it at a key intersection of the RAS and metabolic regulation.

Modulation of Adipose Tissue Metabolism (Lipogenesis, Lipolysis)

The renin-angiotensin system (RAS) within adipose tissue plays a significant role in local metabolic processes, including the storage and breakdown of lipids. researchgate.netnih.gov While much of the research has centered on Angiotensin II (Ang II), emerging evidence suggests a role for other angiotensin peptides. The components necessary for generating angiotensin peptides are all present in adipose tissue, allowing for local, or paracrine, functions that modulate lipogenesis (fat synthesis) and lipolysis (fat breakdown). researchgate.netnih.gov

Specifically, the activation of angiotensin type 1 (AT1) and type 2 (AT2) receptors by Ang II influences fat mass. AT2 receptor activation appears to upregulate lipogenesis, while AT1 receptor activation downregulates lipolysis, both effects promoting lipid storage. nih.gov In conditions of obesity, the adipose tissue RAS is often overactivated. nih.gov While direct studies on this compound's specific role in lipogenesis and lipolysis in adipose tissue are less abundant, its presence and activity within the broader RAS suggest a potential influence. The metabolic state of the body, such as during feeding or fasting, influences these processes, with hormones like insulin suppressing fat breakdown and catecholamines stimulating it. mdpi.com

Table 1: Angiotensin Receptor Effects on Adipose Tissue Metabolism

Receptor Ligand Effect on Lipogenesis Effect on Lipolysis Net Effect on Fat Mass
AT1 Angiotensin II - Downregulation Increase
AT2 Angiotensin II Upregulation - Increase

Influence on Insulin Sensitivity and Glucose Metabolism

This compound is implicated in the complex regulation of insulin sensitivity and glucose metabolism. The renin-angiotensin system as a whole is a key regulator of metabolic homeostasis. oup.com Overactivity of the classical RAS, primarily through Ang II and its AT1 receptor, is known to contribute to insulin resistance. frontiersin.orgphysiology.org Ang II can impair insulin signaling in tissues like skeletal muscle, a primary site for glucose uptake. physiology.org This impairment can occur through the generation of reactive oxygen species (ROS) and by interfering with the insulin receptor substrate-1 (IRS-1), a key molecule in the insulin signaling pathway. physiology.orgportlandpress.com

Conversely, components of the nonclassical RAS axis, which includes Angiotensin-(1-7), are often associated with improved insulin sensitivity. oup.com this compound's role is multifaceted. It is known to bind to the insulin-regulated aminopeptidase (IRAP), which is also the AT4 receptor. actaneurologica.be This interaction suggests a potential direct link to glucose metabolism. It is speculated that by binding to IRAP, this compound might enhance neuronal glucose uptake. nih.gov In trophoblast cells, both Ang II and Ang IV have been shown to decrease the expression of GLUT1, a glucose transporter, and reduce glucose uptake. researchgate.net This indicates a cell-type-specific role for these peptides in glucose metabolism. Furthermore, blockade of the RAS with AT1 receptor blockers has been shown to improve insulin sensitivity and reduce the incidence of type 2 diabetes. oup.comahajournals.org

Table 2: Research Findings on Angiotensin Peptides and Glucose Metabolism

Angiotensin Peptide Key Finding Tissue/Model Reference
Angiotensin II Induces insulin resistance. Animal models, cultured skeletal muscle cells physiology.org
Angiotensin II Impairs insulin signaling via ROS and IRS-1 interference. Rat aortic smooth muscle cells, liver, skeletal muscle, adipose tissue physiology.orgportlandpress.com
Angiotensin II & IV Decreased GLUT1 expression and reduced glucose uptake. Trophoblast cell line researchgate.net
This compound Speculated to enhance neuronal glucose uptake via IRAP. - nih.gov
Angiotensin-(1-7) Improves insulin sensitivity. Rats oup.com

Impact on Cellular Respiration and Mitochondrial Function (e.g., Trophoblasts)

Angiotensin peptides can significantly impact cellular energy production by affecting mitochondrial function. In human trophoblast cells, both Angiotensin II and this compound have been demonstrated to reduce mitochondrial metabolism. researchgate.net Specifically, treatment with this compound led to a decrease in the basal oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. researchgate.net However, the maximal respiratory capacity of the mitochondria remained unchanged. researchgate.net This suggests that while basal energy production is dampened, the mitochondria retain their potential to function at full capacity under stress.

Mitochondrial dysfunction is a critical factor in various pathological processes, including inflammatory responses. dovepress.com In endothelial cells, Angiotensin II-induced inflammation is linked to impaired mitochondrial function, characterized by reduced mitochondrial membrane potential and ATP synthesis. dovepress.com The renin-angiotensin system has been identified within mitochondria, with both AT1 and AT2 receptors present on the inner mitochondrial membrane, where they can regulate respiration. portlandpress.com In trophoblasts, which are crucial for placental development, proper mitochondrial function is essential for processes like invasion and differentiation. nih.gov Damage to trophoblasts can lead to the release of factors that cause systemic endothelial dysfunction. nih.gov The regulation of mitochondrial function by angiotensin peptides is therefore critical, particularly in the context of pregnancy and placental health.

Other Biological Activities

Modulation of Exploratory Behavior

This compound has been shown to influence exploratory behavior in animal models. actaneurologica.benih.gov Central administration of this compound can enhance exploratory locomotion. actaneurologica.be For instance, studies have demonstrated that rats treated with this compound show an increased number of rearings and bar approaches in an open field test, suggesting a psychoactive property. actaneurologica.be In another study using a novel object recognition task in mice, animals treated with this compound spent significantly more time exploring a new object compared to a familiar one, indicating an enhancement of cognition-related exploratory activity. nih.gov However, in some contexts, such as in rats infused with Angiotensin II into the CA1 region of the hippocampus, this compound did not mimic the effects on locomotor or exploratory activity observed with Ang II. researchgate.net This suggests that the influence of this compound on exploratory behavior may be context-dependent and mediated by specific neural circuits.

Influence on Pituitary Hormone Secretion

The renin-angiotensin system is present in the pituitary gland and is involved in the regulation of hormone secretion. nih.govoup.com Angiotensin II, for example, stimulates the release of several pituitary hormones, including aldosterone (B195564) and antidiuretic hormone (ADH or vasopressin). clevelandclinic.org It has been shown to promote prolactin release from normal human anterior pituitary cells. oup.com

This compound also exerts effects on the anterior pituitary. Studies have found that both Angiotensin II and its derivative, this compound, can stimulate the proliferation of anterior pituitary cells. researchgate.net Furthermore, this compound has been shown to stimulate the activity of tyrosine kinases in the rat anterior pituitary gland, an effect that appears to be mediated through an AT1-like receptor. researchgate.net This suggests that this compound plays a role in the signaling pathways that control pituitary cell function and potentially hormone secretion. The AT4 receptor, which preferentially binds this compound, is found in several peripheral tissues, including the adrenals, further pointing to a role in endocrine regulation. nih.gov

Implications in Stress, Anxiety, and Epilepsy

Angiotensin peptides, including this compound, are implicated in neurological conditions such as stress, anxiety, and epilepsy. nih.govnih.gov The central angiotensin system's role extends beyond cardiovascular regulation to influence these states. nih.gov Blockade of brain Angiotensin II AT1 receptors has been shown to ameliorate stress and anxiety. viamedica.plviamedica.pl

Regarding epilepsy, this compound has emerged as a peptide of interest for its potential therapeutic effects. nih.govnih.gov Ligands that target the AT4 receptor have demonstrated beneficial effects in animal models of epileptic seizures. nih.gov The renin-angiotensin system is involved in the pathophysiology of epilepsy, with hyperactivation of the Angiotensin II/AT1 receptor axis being a notable feature. portlandpress.com In experimental models of temporal lobe epilepsy, there is an upregulation of hippocampal AT1 receptors. portlandpress.com The neuroinflammation associated with epilepsy is also linked to the renin-angiotensin system. viamedica.pl The potential of this compound and its analogues to modulate neuronal activity and protect against seizures highlights a promising area for the development of new treatments for epilepsy. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Angiotensin II
Angiotensin III
This compound
Angiotensin-(1-7)
Aldosterone
Antidiuretic hormone (ADH)/Vasopressin
Catecholamines
Insulin
Losartan
Norleucine-angiotensin IV
Oxytocin
Scopolamine
Angiotensinogen
Renin
Angiotensin I
Bradykinin
PD123319
CGP 42112 A
Apomorphine
Pilocarpine
Enalapril
Cortisol
Prolactin (PRL)
Growth Hormone (GH)
Adrenocorticotropic hormone (ACTH)
Valsartan

Experimental Models and Methodologies in Angiotensin Iv Research

In Vivo Animal Models

In vivo studies, primarily utilizing rodent models, have been central to understanding the systemic and localized effects of Ang IV. These models allow for the examination of complex physiological responses and behavioral outcomes.

To dissect the specific contributions of Ang IV in the brain, researchers have developed transgenic mouse models. One such model involves the chronic release of Ang IV specifically in the brain, leading to a modest four-fold increase in cerebral Ang IV levels. ahajournals.org This targeted expression resulted in hypertension, which was surprisingly reversible with an Angiotensin II AT1 receptor antagonist, suggesting a complex interplay between Ang IV and the AT1 receptor in blood pressure regulation. ahajournals.org Other transgenic models have been created to express components of the renin-angiotensin system, like human angiotensinogen (B3276523), specifically in brain astrocytes or neurons. ahajournals.orgphysiology.org These models, which can be crossed with mice expressing human renin, provide powerful tools to study the role of the brain renin-angiotensin system in blood pressure and fluid balance. ahajournals.orgphysiology.org For instance, mice with neuron-specific expression of human angiotensinogen exhibited a normal blood pressure but an increased appetite for salt. physiology.org

Ang IV's potential as a cognitive enhancer has been extensively studied in various models of cognitive impairment.

Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce temporary amnesia in animal models, mimicking cholinergic deficits seen in some neurodegenerative diseases. researchgate.netnih.gov Studies have shown that Ang IV and its analogs can reverse the amnesic effects of scopolamine, improving performance in spatial memory tasks. researchgate.netnih.govportico.org This suggests that Ang IV may compensate for impaired cholinergic function. researchgate.net The efficacy of angiotensin-converting enzyme (ACE) inhibitors in preventing scopolamine-induced amnesia further supports the role of the renin-angiotensin system in cognition. nih.govmdpi.com

APP Mouse Models: Amyloid precursor protein (APP) mouse models are widely used to study Alzheimer's disease (AD) as they overexpress human APP with mutations linked to familial AD, leading to amyloid-beta (Aβ) plaque formation and cognitive deficits. jneurosci.orgnih.gov In these models, Ang IV administration has been shown to restore cognitive function and cerebrovascular health, often independently of changes in Aβ pathology. mdpi.com Research has also identified the Ang IV receptor, AT4R, as a key mediator of the cognitive and cerebrovascular benefits observed with angiotensin receptor blockers like losartan (B1675146) in APP mice. jneurosci.orgnih.gov

Chronic Cerebral Hypoperfusion (CCH): CCH in rats, induced by bilateral common carotid artery stenosis, serves as a model for vascular dementia and subcortical ischemic vascular disease. nih.govahajournals.org This condition leads to neuropathological changes including increased Aβ, hyperphosphorylated tau, and inflammation. nih.gov Central infusion of Ang IV in CCH rats has been found to suppress inflammation in the brain in a dose-dependent manner, an effect mediated through the AT4R. nih.gov This anti-inflammatory action was independent of blood pressure changes, highlighting a direct neuroprotective role for the Ang IV/AT4R system in CCH-related neurological diseases. nih.gov

The role of Ang IV in cardiovascular disease is complex, with studies revealing both protective and potentially detrimental effects depending on the model and context.

Apolipoprotein E (ApoE)-Deficient Mice: ApoE-deficient (ApoE-/-) mice, particularly when fed a high-fat diet, are a standard model for atherosclerosis and endothelial dysfunction. capes.gov.brjci.orguky.edu Chronic infusion of Ang IV in these mice has been shown to improve endothelial function by increasing nitric oxide bioavailability and decreasing superoxide (B77818) levels. capes.gov.br This vasoprotective effect appears to be mediated through both AT4 and AT2 receptors. capes.gov.br

Abdominal Aortic Aneurysm (AAA): The most common model for AAA involves the infusion of Angiotensin II (Ang II) into ApoE-/- mice, which induces chronic inflammation and vascular remodeling similar to human AAA. ahajournals.orgfrontiersin.orgopencardiovascularmedicinejournal.comoup.com In this model, Ang IV has demonstrated a dose-dependent bidirectional effect. ahajournals.org A medium dose of Ang IV was found to protect against Ang II-induced AAA by reducing inflammation and matrix metalloproteinase activity, while a high dose did not show this protective effect. ahajournals.org

Cardiac Ischemia-Reperfusion: While direct studies on Ang IV in cardiac ischemia-reperfusion models are less common, the broader context of the renin-angiotensin system's involvement is well-established. The interplay between different angiotensin peptides and their receptors is crucial in the response to ischemic injury.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS). nih.govportlandpress.comcapes.gov.brmedicinacomplementar.com.br In this model, the renin-angiotensin system has been implicated in the inflammatory process. nih.govportlandpress.com Mass spectrometry has revealed elevated plasma levels of Ang IV in mice with EAE, and its AT4 receptor is expressed on key immune cells like macrophages and T cells. nih.gov However, one study found that Ang IV did not significantly modulate the functions of these immune cells in vitro or alter the course of the disease in vivo, suggesting its contribution to the immunopathogenesis of MOG-EAE may not be major. nih.gov In contrast, other components of the renin-angiotensin system, such as ACE inhibitors and AT2R agonists, have shown beneficial effects in EAE models by modulating the immune response. portlandpress.comcapes.gov.brmedicinacomplementar.com.brtandfonline.com

A variety of behavioral tests are employed to assess the cognitive-enhancing effects of Ang IV.

Morris Water Maze (MWM): The MWM is a classic test of spatial learning and memory where an animal must find a hidden platform in a pool of water using external cues. jneurosci.orgneurology-asia.orgacademicjournals.org Studies using MWM have shown that Ang IV can reverse spatial memory deficits in models of diabetes and scopolamine-induced amnesia. nih.govneurology-asia.orgacademicjournals.orgnih.gov For example, in diabetic rats with cognitive impairment, Ang IV treatment improved performance in the MWM task. neurology-asia.orgacademicjournals.org Similarly, an Ang IV analog reversed scopolamine-induced impairments in acquisition in the MWM. nih.gov

Passive Avoidance: This task assesses fear-motivated memory, where an animal learns to avoid a location associated with an aversive stimulus. nih.govnih.gov Intracerebroventricular administration of Ang IV has been shown to enhance the recall of this task in rats. nih.gov

Object Recognition: This test relies on an animal's natural tendency to explore a novel object more than a familiar one, providing a measure of recognition memory. nih.govnih.govnih.govpa2online.orgresearchgate.net Ang IV has been found to dose-dependently enhance novel object recognition in mice. nih.govnih.gov This effect is rapid and dependent on the AT4 receptor. nih.govnih.gov Interestingly, the cognitive-enhancing effects of Ang IV in this paradigm can be strain-dependent, with mice having poorer baseline cognition showing greater benefit. pa2online.orgresearchgate.net

Interactive Table: Summary of In Vivo Animal Models in Angiotensin IV Research

In Vitro Cellular and Tissue-Based Systems

Complementing in vivo research, in vitro systems provide a controlled environment to investigate the molecular mechanisms underlying Ang IV's actions. Cultured cells and tissue preparations have been crucial in identifying receptor interactions and signaling pathways. For example, studies on cultured CHO cells transfected with the AT1 receptor have shown that low doses of Ang IV can mobilize calcium, but only in the presence of Ang II, suggesting an allosteric mechanism. ahajournals.org In the context of cardiovascular research, in vitro experiments using human smooth muscle cells have helped confirm the mechanisms observed in animal models of AAA, such as the activation of Akt and inhibition of nuclear factor-κB signaling by Ang IV. ahajournals.org Similarly, aortic tissue from ApoE-/- mice treated with Ang IV showed decreased superoxide levels and increased endothelial nitric oxide synthase expression when analyzed in vitro. capes.gov.br In neuroinflammation research, aggregating brain cell cultures and isolated microglia have been used to demonstrate that AT2R stimulation can prevent demyelination and reduce the inflammatory response, providing insights that are relevant to the broader renin-angiotensin system of which Ang IV is a part. portlandpress.com These in vitro models are invaluable for dissecting cellular and molecular events that are more difficult to isolate in whole organisms.

Cultured Cell Lines

The study of this compound (Ang IV) has been significantly advanced by the use of various cultured cell lines, which provide controlled environments to investigate its cellular and molecular mechanisms.

Vascular Smooth Muscle Cells (VSMCs): In cultured VSMCs, Ang IV has been shown to activate the nuclear factor-κB (NF-κB) pathway, a key regulator of inflammation. ahajournals.orgnih.gov This activation leads to an increase in the expression of several proinflammatory genes, including MCP-1, IL-6, TNF-α, ICAM-1, and PAI-1. ahajournals.orgnih.gov These effects are mediated through the AT4 receptor, as they are blocked by AT4 antagonists but not by AT1 or AT2 receptor antagonists. ahajournals.orgnih.gov Furthermore, studies have demonstrated that Ang IV can induce apoptosis in isolated rat aortic VSMCs. researchgate.net

Endothelial Cells: Research on cultured endothelial cells, such as bovine aortic endothelial cells (BAECs) and pulmonary artery endothelial cells (PAECs), has revealed the role of Ang IV in regulating vascular function. In BAECs, Ang IV stimulates the expression of plasminogen activator inhibitor-1 (PAI-1), an effect mediated by the AT4 receptor. nih.gov In PAECs, Ang IV stimulation leads to the production of cGMP in co-cultured pulmonary artery smooth muscle cells, indicating an endothelium-dependent vasorelaxation mechanism. physiology.orgnih.gov This response is linked to an increase in intracellular calcium concentration in the endothelial cells. physiology.orgnih.gov Additionally, in coronary microvascular endothelial cells, Ang IV has a synergistic effect with basic fibroblast growth factor (bFGF) to enhance DNA synthesis. oup.comcapes.gov.br

Proximal Tubule Cells: Studies using the LLC-PK1/Cl4 proximal tubular cell line have shown that these cells express high-affinity AT4 receptors. physiology.org Ang IV binding to these receptors triggers the tyrosine phosphorylation of focal adhesion kinase (p125-FAK) and paxillin (B1203293), suggesting a role in regulating the focal adhesion complex in these cells. physiology.org This signaling pathway is distinct from the classic Ang II receptors, as Ang II itself does not induce this effect. physiology.org

Chinese Hamster Ovary (CHO) Cells: CHO cells have been instrumental in characterizing the receptors for Ang IV. Transfection of CHO cells with the AT1 receptor has demonstrated that Ang IV can mobilize intracellular calcium, but only in the presence of Angiotensin II, suggesting an allosteric mechanism. ahajournals.orgnih.gov Stability experiments for Ang IV and its analogs have also been performed using membrane homogenates of CHO-K1 cells, which endogenously contain insulin-regulated aminopeptidase (B13392206) (IRAP), a key target of Ang IV. acs.org

Trophoblasts: While direct studies on trophoblasts and this compound are less common in the provided results, the widespread expression and investigation of the renin-angiotensin system components in tissues like the placenta suggest a potential area for future research. jci.orgresearchgate.net

Table 1: Effects of this compound in Various Cultured Cell Lines

Cell Line Key Findings References
Vascular Smooth Muscle Cells (VSMCs) Activates NF-κB pathway, increases proinflammatory gene expression (MCP-1, IL-6, TNF-α, ICAM-1, PAI-1) via AT4 receptors. ahajournals.orgnih.gov
Induces apoptosis. researchgate.net
Endothelial Cells Stimulates PAI-1 expression via AT4 receptors in bovine aortic endothelial cells. nih.gov
Induces endothelium-dependent vasorelaxation through increased intracellular calcium and cGMP production in pulmonary artery endothelial cells. physiology.orgnih.gov
Enhances DNA synthesis in synergy with bFGF in coronary microvascular endothelial cells. oup.comcapes.gov.br
Proximal Tubule Cells (LLC-PK1/Cl4) Express high-affinity AT4 receptors. physiology.org
Induces tyrosine phosphorylation of focal adhesion kinase (p125-FAK) and paxillin. physiology.org
Chinese Hamster Ovary (CHO) Cells Demonstrates allosteric modulation of the AT1 receptor by Ang IV in the presence of Ang II, leading to calcium mobilization. ahajournals.orgnih.gov
Used for stability and binding assays of Ang IV analogs due to endogenous IRAP expression. acs.org

Isolated Tissue Preparations

The use of isolated tissue preparations allows for the study of this compound's effects in a more integrated, yet controlled, physiological context.

Hippocampal Slices: Research utilizing rat hippocampal slices has been crucial in understanding the role of Ang IV in synaptic plasticity and memory. In the CA1 region, Ang IV analogs have been shown to enhance baseline synaptic transmission and facilitate long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govnih.gov This effect is mediated by the AT4 receptor, as it can be blocked by AT4 receptor antagonists. nih.govnih.gov Interestingly, Ang IV and Ang II appear to have opposing effects on LTP, with Ang II suppressing it. imrpress.com Ang IV has also been demonstrated to enhance the release of acetylcholine (B1216132) from hippocampal slices. opencardiovascularmedicinejournal.com

Renal Tubules: Studies on isolated renal proximal tubules have provided insights into the renal actions of Ang IV. In isolated rabbit proximal tubules, Ang IV has been shown to decrease sodium transport. frontiersin.org Furthermore, research on isolated rat proximal tubules has demonstrated that stimulation of AT4 receptors leads to an inhibition of a ouabain-sensitive component of Na+-K+-ATPase activity, suggesting a role in regulating sodium transport. physiology.org Additionally, studies have shown that angiotensinogen can be internalized by isolated proximal tubules and trafficked to mitochondria. nih.gov

Table 2: Research Findings on this compound in Isolated Tissue Preparations

Tissue Preparation Key Research Findings References
Hippocampal Slices Enhances baseline synaptic transmission and long-term potentiation (LTP) in the CA1 region via AT4 receptors. nih.govnih.gov
Exhibits opposing effects to Angiotensin II on LTP. imrpress.com
Potentiates the release of acetylcholine. opencardiovascularmedicinejournal.com
Renal Tubules Decreases sodium transport in isolated rabbit proximal tubules. frontiersin.org
Inhibits Na+-K+-ATPase activity in isolated rat proximal tubules via AT4 receptor stimulation. physiology.org
Internalize angiotensinogen, which is then trafficked to mitochondria. nih.gov

Advanced Research Techniques

A variety of sophisticated techniques have been employed to dissect the molecular and cellular actions of this compound.

Immunohistochemistry and Immunoblotting for Protein Expression and Phosphorylation

Immunohistochemistry and immunoblotting (Western blotting) are powerful techniques used to visualize the localization and quantify the expression and phosphorylation status of proteins involved in this compound signaling.

Immunohistochemistry: This technique has been used to map the distribution of the AT4 receptor (IRAP) in various tissues. For example, in the rat prefrontal cortex, immunohistochemistry revealed the expression of IRAP in pyramidal cells and GABAergic interneurons, but not in microglia or astrocytes. mdpi.comnih.govresearchgate.net In a mouse model of Alzheimer's disease, this method was used to assess markers of neuroinflammation, such as activated astrocytes and microglia. jneurosci.org

Immunoblotting: Western blotting has been instrumental in elucidating the downstream signaling pathways activated by this compound. In cultured proximal tubule cells, immunoblotting with anti-phosphotyrosine antibodies revealed that Ang IV induces the phosphorylation of focal adhesion kinase (FAK) and paxillin. physiology.org In vascular smooth muscle cells, this technique has been used to show the degradation of IκB, a key step in the activation of the NF-κB pathway. ahajournals.org Furthermore, immunoblotting has been employed to measure the levels of various signaling proteins and their phosphorylated (activated) forms, such as Akt and NF-κB p65, in response to Ang IV. ahajournals.org In Neura-2A cells, immunoblotting showed decreased phosphorylation of p70S6 kinase and retinoblastoma protein following Ang IV treatment. nih.govoup.com

Molecular Biology Techniques

Molecular biology techniques have provided deeper insights into the genetic regulation and physiological roles of the this compound system.

Gene Expression Analysis: Techniques like real-time polymerase chain reaction (RT-PCR) have been used to quantify changes in gene expression in response to this compound. In vascular smooth muscle cells, Ang IV was found to increase the mRNA levels of proinflammatory genes such as MCP-1, IL-6, and TNF-α. ahajournals.org The expression of genes related to the renin-angiotensin system has been studied in various human tissues to understand its local roles. jci.orgresearchgate.net Meta-analyses of gene expression data have also explored the association of renin-angiotensin system components with neurodegenerative diseases. nova.edu

Knockout Models: The use of knockout mice, in which a specific gene is inactivated, has been crucial for dissecting the in vivo functions of this compound and its receptors. For example, studies in AT1a receptor knockout mice have shown that Ang IV can still activate the NF-κB pathway in vascular smooth muscle cells, confirming that this effect is not mediated by the AT1a receptor. ahajournals.orgnih.gov In a mouse model with brain-specific chronic release of Ang IV, the resulting hypertension was surprisingly reversed by an AT1 receptor antagonist, pointing to complex interactions within the renin-angiotensin system. ahajournals.orgnih.gov Research in IRAP knockout mice has demonstrated a reduction in occlusive arterial thrombosis, highlighting the role of the AT4 receptor in this process. ahajournals.org

Electrophysiological Recordings

Electrophysiological techniques, which measure the electrical properties of cells and tissues, have been vital for understanding the effects of this compound on neuronal function.

Whole-Cell Patch Clamp: This technique allows for the recording of ion currents across the entire cell membrane. In layer V pyramidal cells of the rat prefrontal cortex, whole-cell patch-clamp recordings revealed that Ang IV can inhibit N-methyl-D-aspartate (NMDA)-induced inward currents. mdpi.comnih.govresearchgate.netresearchgate.net In cultured hippocampal neurons, this method was used to show that Ang IV treatment increases the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating enhanced synaptic activity. nih.gov

Long-Term Potentiation (LTP) Measurement: LTP, a long-lasting enhancement in signal transmission between two neurons, is a key cellular mechanism underlying learning and memory. The effects of this compound on LTP are often studied by recording field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices. Such studies have consistently shown that Ang IV and its analogs can enhance or facilitate LTP in the CA1 region of the hippocampus. nih.govnih.govimrpress.comjneurosci.org The fact that this enhancement is blocked by AT4 receptor antagonists confirms the involvement of this receptor in synaptic plasticity. nih.gov

Biochemical Assays for Enzyme Activity and Signaling Pathway Components

A variety of biochemical assays are instrumental in elucidating the functional roles and signaling mechanisms of this compound (Ang IV). These assays allow for the quantification of enzymatic activity and the measurement of key components of intracellular signaling pathways.

Enzyme-Linked Immunosorbent Assay (ELISA) for cytokines and other proteins is a common technique used to investigate the inflammatory and signaling effects of Ang IV. For instance, in studies involving vascular smooth muscle cells (VSMCs), ELISA has been used to measure the release of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine. ahajournals.org Stimulation of VSMCs with Ang IV resulted in a significant increase in MCP-1 production. ahajournals.org Commercial ELISA kits are widely available for determining the levels of various cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as chemokines like MCP-1 in cell culture media. dovepress.comresearchgate.net These assays are crucial for understanding the pro-inflammatory role of Ang IV. ahajournals.org

Calcium Mobilization Assays are vital for investigating the role of intracellular calcium ([Ca²⁺]i) as a second messenger in Ang IV signaling. These assays often use fluorescent Ca²⁺ indicators, like fura-2AM, to measure changes in [Ca²⁺]i in response to agonist stimulation. ahajournals.orgnih.gov Studies have shown that Ang IV's effect on calcium mobilization can be complex and cell-type dependent. In some cell types, Ang IV does not independently increase cytosolic calcium concentrations. ahajournals.orgphysiology.orgphysiology.org However, in cultured Chinese Hamster Ovary (CHO) cells transfected with the AT1 receptor, low doses of Ang IV were found to mobilize calcium, but only in the presence of Angiotensin II (Ang II), suggesting an allosteric mechanism. ahajournals.orgnih.gov In other systems, such as cultured rat hippocampal neurons and pulmonary artery endothelial cells, Ang IV analogues have been shown to increase intracellular calcium, primarily from extracellular sources. nih.govphysiology.org

cAMP/cGMP Assays are employed to determine if Ang IV signaling involves the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These assays typically involve incubating cells with Ang IV, followed by extraction and quantification of the cyclic nucleotides, often using commercial enzyme immunoassay (EIA) kits. physiology.orgphysiology.orgjci.org In several studies using proximal tubule epithelial cells (LLC-PK1/Cl4) and vascular smooth muscle cells, Ang IV had no significant effect on either cAMP or cGMP levels. ahajournals.orgphysiology.orgphysiology.org This suggests that in these cell types, the classical G-protein coupled receptor pathways leading to cAMP or cGMP production are not the primary signaling mechanisms for Ang IV. physiology.orgphysiology.org

Oxygen Consumption Rate (OCR) measurements are used to assess the metabolic effects of Ang IV, particularly on mitochondrial function. Ang IV has been shown to influence cellular respiration in various tissues. For example, in rat renal proximal tubules, Ang IV elicited a concentration-dependent decrease in the oxygen consumption rate, which is linked to a reduction in transcellular Na+ transport. physiology.orgphysiology.org Similarly, in trophoblast cells, Ang IV treatment led to a downregulation of the basal oxygen consumption rate. researchgate.net Conversely, in rat vascular smooth muscle cells, Ang II-induced mitochondrial dysfunction, characterized by a decrease in OCR, was reversed by treatment with Astragaloside IV. spandidos-publications.com

Table 1: Summary of Biochemical Assays in this compound Research

Assay Type Analyte/Parameter Key Findings Citations
ELISA Cytokines (TNF-α, IL-6), Chemokines (MCP-1) Ang IV can induce the release of pro-inflammatory cytokines and chemokines in vascular smooth muscle cells. ahajournals.orgdovepress.comresearchgate.net
Calcium Mobilization Intracellular Calcium ([Ca²⁺]i) Ang IV's effect is cell-type specific; it can potentiate Ang II-induced calcium release or act independently to increase calcium influx. ahajournals.orgahajournals.orgnih.govphysiology.orgphysiology.orgnih.govphysiology.org
cAMP/cGMP Assays cAMP and cGMP levels Ang IV does not typically alter cAMP or cGMP levels in proximal tubule or vascular smooth muscle cells. ahajournals.orgphysiology.orgphysiology.org
Oxygen Consumption Rate Cellular Respiration Ang IV can decrease oxygen consumption in renal proximal tubules and trophoblast cells, indicating a role in metabolic regulation. physiology.orgphysiology.orgresearchgate.netspandidos-publications.com

Mass Spectrometry for Peptide Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), has emerged as a powerful and highly specific method for the quantification of Ang IV and other angiotensin metabolites in biological samples. jpp.krakow.plnih.gov This technique offers significant advantages over traditional methods like RIA and ELISA, as it allows for the simultaneous and unambiguous analysis of multiple peptides within a complex matrix. nih.govphysiology.org

The LC-MS/MS approach involves the separation of peptides by liquid chromatography followed by their detection based on specific fragmentation patterns, known as mass transitions. physiology.orgphysiology.org This high specificity eliminates interference from other molecules in the sample. nih.gov To ensure accuracy, stable isotope-labeled internal standards for each angiotensin metabolite are added to the sample before processing, which corrects for any loss during sample preparation. nih.govphysiology.org

LC-MS/MS methods have been developed to be highly sensitive, with lower limits of quantification reaching the femtomole per milliliter (fmol/ml) range in plasma and femtomole per gram (fmol/g) in tissue samples. physiology.orgphysiology.org This level of sensitivity is comparable to, and in some cases exceeds, that of classical immunoassay techniques. nih.govphysiology.org The development of advanced techniques like TOMAHAQ (triggered by offset, multiplexed, accurate mass, high resolution, and absolute quantification) further enhances the ability to perform targeted analysis of multiple peptides across numerous samples in a single run. nih.gov

Table 2: Mass Spectrometry Methods for this compound Quantification

Method Key Features Limit of Detection (LOD) Citations
LC-MS High sensitivity 1 pg for Ang IV nih.gov
LC-MS/MS High selectivity and specificity, uses multiple reaction monitoring (MRM) 20 pg for Ang IV nih.gov

Pharmacological Tools in this compound Research

The study of this compound and its receptor system, the AT4 receptor, has been greatly advanced by the development and use of specific pharmacological tools. These include analogues of Ang IV, specific receptor antagonists, and modulators of associated signaling pathways.

This compound Analogues

Several analogues of this compound have been synthesized and utilized to probe the structure-activity relationships and physiological functions of the peptide. These analogues often have modified structures to increase metabolic stability or enhance binding affinity.

Nle-Ang IV (Norleucine¹-Angiotensin IV) : This analogue, where the N-terminal valine is replaced by norleucine, is a potent AT4 receptor ligand. frontiersin.orgnih.gov It has been widely used in studies of learning and memory, where it has been shown to have beneficial effects. nih.gov Nle-Ang IV also facilitates the dimerization of hepatocyte growth factor (HGF), which is a prerequisite for its binding to the c-Met receptor, suggesting a mechanism for its neurotrophic effects. austinpublishinggroup.comitmedicalteam.pl

LVV-Hemorphin 7 : This endogenous peptide, derived from the degradation of β-globin, shares structural similarities with the N-terminal part of Ang IV. frontiersin.org It is a strong promoter of memory retention and retrieval in rats and is a potent inhibitor of insulin-regulated aminopeptidase (IRAP), which is now known to be the AT4 receptor. frontiersin.orgnih.govresearchgate.net

Dihexa : This orally active, blood-brain barrier-penetrating compound is a potent Ang IV analogue. nih.govaustinpublishinggroup.com It binds with high affinity to HGF and induces c-Met phosphorylation, leading to the formation of new synaptic connections and promoting neurogenesis. austinpublishinggroup.comitmedicalteam.pl Dihexa has shown promise in reversing memory deficits in animal models of dementia. austinpublishinggroup.com

Table 3: Key this compound Analogues in Research

Analogue Key Characteristics Investigated Functions Citations
Nle-Ang IV Potent AT4 receptor ligand Learning and memory, HGF/c-Met pathway activation frontiersin.orgnih.govnih.govaustinpublishinggroup.comitmedicalteam.pl
LVV-Hemorphin 7 Endogenous peptide, IRAP/AT4 receptor inhibitor Memory retention and retrieval frontiersin.orgnih.govresearchgate.net
Dihexa Orally active, BBB-penetrating, HGF/c-Met activator Synaptogenesis, neurogenesis, cognitive enhancement nih.govaustinpublishinggroup.comitmedicalteam.pl

Specific AT4 Receptor Antagonists

The development of specific antagonists for the AT4 receptor has been crucial for differentiating its functions from those of other angiotensin receptors.

Divalinal-Ang IV : This compound is a widely used specific AT4 receptor antagonist. physiology.orgwsu.edu It is a modified peptide that exhibits increased resistance to metabolic degradation. nih.gov Divalinal has been shown to effectively displace radiolabeled Ang IV from its binding sites and block the physiological effects of Ang IV, such as the inhibition of renal proximal tubule sodium transport and the increase in cerebral blood flow, without affecting AT1 or AT2 receptors. physiology.orgphysiology.orgwsu.eduphysiology.org It also acts as a competitive inhibitor of IRAP. nih.gov

Modulators of Associated Signaling Pathways

To dissect the intracellular signaling pathways activated by this compound, various modulators, particularly kinase inhibitors, have been employed.

Kinase Inhibitors : Studies have shown that Ang IV can activate tyrosine kinase signaling pathways. In vascular smooth muscle cells, Ang IV-induced activation of the transcription factor NF-κB and subsequent upregulation of pro-inflammatory genes were diminished by protein tyrosine kinase (PTK) inhibitors such as genistein, erbstatin, and herbimycin A. ahajournals.org This indicates that tyrosine phosphorylation is a key step in AT4 receptor-mediated inflammatory signaling in these cells. ahajournals.org In other cell types, inhibitors of pathways such as PI3K (e.g., LY-294004) have been used to demonstrate their involvement in Ang IV-mediated effects like vasorelaxation. physiology.org The use of such inhibitors helps to map the complex network of signaling events downstream of AT4 receptor activation.

Future Directions and Therapeutic Implications in Preclinical Research

Elucidating Unresolved Mechanisms of Angiotensin IV Action

While significant strides have been made in understanding the physiological roles of this compound (Ang IV), several of its action mechanisms remain enigmatic. nih.gov The primary receptor for Ang IV, the AT4 receptor, has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govahajournals.org However, the precise signaling cascade following Ang IV binding is not fully understood and may involve multiple pathways. opencardiovascularmedicinejournal.comresearchgate.net

One of the central debates revolves around whether Ang IV's effects are mediated through the inhibition of IRAP's enzymatic activity, by acting as a traditional receptor agonist, or a combination of both. ahajournals.org The inhibition of IRAP could prolong the action of other endogenous neuropeptides that enhance memory by preventing their degradation. opencardiovascularmedicinejournal.comahajournals.org Alternatively, Ang IV binding to IRAP might trigger intracellular signaling cascades independent of its enzymatic function. researchgate.netahajournals.org Evidence suggests that Ang IV can activate various protein kinases and induce tyrosine phosphorylation of focal adhesion-associated proteins like p125-FAK and paxillin (B1203293) in certain cell types. ahajournals.orgphysiology.org

Furthermore, the involvement of other receptor systems adds another layer of complexity. Some studies suggest that Ang IV's effects, particularly its pressor responses in the brain, might be mediated through the AT1 receptor, possibly via an allosteric mechanism in the presence of Angiotensin II. ahajournals.org There's also evidence pointing towards an interaction with the hepatocyte growth factor (HGF)/c-Met receptor system, where Ang IV analogs might facilitate HGF/c-Met activity. The differing signaling responses observed in various cell types, such as vascular smooth muscle cells versus proximal tubule cells, indicate that the intracellular mechanisms of Ang IV are cell-type specific and require further investigation. ahajournals.org

Key Unresolved Questions:

Is the primary mechanism of Ang IV action through inhibition of IRAP, receptor agonism, or both?

What are the specific downstream signaling pathways activated by Ang IV in different tissues?

To what extent do AT1 receptors and the HGF/c-Met system contribute to the physiological effects of Ang IV?

How do the signaling mechanisms of Ang IV differ across various cell types and physiological contexts?

Development of Novel this compound-Targeting Compounds

The therapeutic potential of this compound, particularly in cognitive enhancement, has spurred the development of novel compounds that target its receptor, AT4. researchgate.netresearchgate.net The initial focus was on creating metabolically stable analogs of Ang IV to overcome the short half-life of the natural peptide. nih.govresearchgate.net This led to the synthesis of several promising agonists and antagonists.

Notable Ang IV Analogs:

Agonists: Nle1-AngIV and Norleucinal have been developed as AT4 receptor agonists, demonstrating the ability to facilitate long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory. nih.gov

Antagonists: Divalinal-AngIV and Norleual-AngIV are potent and specific AT4 receptor antagonists that have been instrumental in elucidating the functions of the Ang IV/AT4 system. nih.govresearchgate.net

More recently, research has shifted towards developing small, non-peptide molecules that can penetrate the blood-brain barrier, a significant hurdle for peptide-based drugs. researchgate.netwikipedia.org One such compound, Dihexa, has shown promise in preclinical studies by augmenting synaptic connectivity and overcoming memory and motor dysfunctions. researchgate.net Another approach has been the design of peptidemimetics and other small molecules that act as IRAP inhibitors. frontiersin.org For instance, the phosphinic pseudotripeptides have emerged as powerful IRAP inhibitors with high selectivity. frontiersin.org

The development of these novel compounds is crucial for dissecting the precise mechanisms of Ang IV action and for advancing therapeutic strategies for various disorders.

Interactive Data Table: Examples of Developed this compound-Targeting Compounds

Compound NameTypeKey Preclinical Finding
Nle1-AngIVAgonistFacilitated LTP in the CA1 field of hippocampal slices.
NorleucinalAgonistCompensated for spatial memory deficits. nih.gov
Divalinal-AngIVAntagonistDisrupted the maintenance phase of LTP.
Norleual-AngIVAntagonistInhibited HGF binding to c-Met and HGF-dependent signaling.
DihexaAgonistShows promise in overcoming memory and motor dysfunctions. researchgate.net
HFI-419IRAP InhibitorExerts a cognitive-enhancing effect in rodents. frontiersin.org
AL-11IRAP InhibitorA potent IRAP inhibitor. frontiersin.org

Preclinical Assessment of this compound-Based Therapeutics for Neurological Disorders

Preclinical research has extensively explored the therapeutic potential of this compound and its analogs in a range of neurological disorders, with a primary focus on cognitive enhancement and neuroprotection. researchgate.netmdpi.com

In models of Alzheimer's disease (AD) , Ang IV has demonstrated significant promise. nih.gov Studies in AD mouse models have shown that Ang IV administration can rescue cognitive impairments and cerebrovascular deficits. researchgate.netmdpi.com Furthermore, the cognitive benefits of some existing AD treatments, like the angiotensin receptor blocker (ARB) losartan (B1675146), appear to be mediated through the Ang IV/AT4R cascade. jneurosci.org This suggests that targeting the Ang IV system could be a viable therapeutic strategy for AD. jneurosci.orgnih.gov

The role of Ang IV in stroke and other ischemic brain injuries is also an active area of investigation. Preclinical studies indicate that Ang IV and its analogs can rescue cognitive impairments induced by cerebral ischemia. researchgate.net The neuroprotective effects are thought to be linked to improved cerebral blood flow and enhanced synaptic plasticity. jneurosci.org

Beyond specific disease models, Ang IV has been consistently shown to enhance learning and memory in healthy animals. nih.gov It facilitates memory consolidation and retrieval in various behavioral tasks. wikipedia.org These pro-cognitive effects are linked to its ability to enhance long-term potentiation (LTP) in the hippocampus, a brain region critical for memory formation. jneurosci.org

Detailed Research Findings in Neurological Disorders

Neurological DisorderAnimal ModelKey Findings
Alzheimer's DiseaseAPP/PS1 miceDihexa, an Ang IV analog, restored spatial learning and cognitive functions. researchgate.net
Alzheimer's DiseaseAPP miceLosartan's cognitive benefits were blocked by the AT4R antagonist divalinal, implicating the Ang IV system. jneurosci.org
Cerebral IschemiaRodent modelsAng IV and its analogs rescued cognitive impairment. researchgate.net
General Cognitive EnhancementRatsChronic infusion of an AT4 agonist (Nle1-AngIV) facilitated spatial learning. nih.gov

Preclinical Assessment of this compound-Based Therapeutics for Cardiovascular and Metabolic Diseases

The role of this compound in the cardiovascular and metabolic systems is complex and, in some aspects, controversial. While the renin-angiotensin system (RAS) is a primary regulator of blood pressure, the specific contribution of Ang IV is still being delineated. mdpi.com

In the context of hypertension , some preclinical studies suggest that chronic elevation of Ang IV in the brain can lead to an increase in blood pressure. ahajournals.org This hypertensive effect appears to be reversible with an angiotensin II AT1 receptor antagonist, suggesting a potential interaction between Ang IV and the AT1 receptor in blood pressure regulation. ahajournals.org However, other studies have highlighted a vasodilatory role for Ang IV in certain vascular beds, such as the pulmonary artery, which is mediated by nitric oxide release from the endothelium. physiology.org

Regarding metabolic diseases , there is emerging evidence that Ang IV may play a beneficial role. In animal models of diabetes, Ang IV has been shown to improve glucose tolerance and insulin (B600854) signaling. mdpi.com It has also been found to ameliorate cognitive deficits associated with diabetes, partly by reducing oxidative stress. The AT4 receptor, being identical to insulin-regulated aminopeptidase (IRAP), provides a direct link between the Ang IV system and insulin signaling pathways. nih.gov

Detailed Research Findings in Cardiovascular and Metabolic Diseases

Disease AreaPreclinical ModelKey Findings
HypertensionTransgenic mice with brain-specific Ang IV releaseChronic elevation of Ang IV in the brain induced hypertension. ahajournals.org
Vascular FunctionPorcine pulmonary artery segmentsAng IV caused endothelium-dependent vasodilation. physiology.org
DiabetesStreptozotocin-induced diabetic ratsAng IV improved spatial memory and reduced oxidative stress.
Insulin SignalingRat studiesAng IV caused an increase in glucose tolerance and insulin signaling. mdpi.com

Exploring Cross-Talk with Other Physiological Systems

The physiological effects of this compound are not confined to its own receptor system but involve intricate cross-talk with other major signaling pathways in the body. Understanding these interactions is crucial for a comprehensive picture of Ang IV's function.

A significant area of interaction is with the opioid system . There is evidence suggesting that the renin-angiotensin system and the opioid system interact in the central regulation of pain and reward. pnas.orgmdpi.com For instance, some of the effects of angiotensin-converting enzyme (ACE) inhibitors on learning and memory have been shown to be blocked by naloxone, an opioid antagonist. d-nb.info This suggests that some of Ang IV's central effects may be modulated by or dependent on endogenous opioid signaling. brieflands.com

There is also a well-documented interplay with the dopaminergic system . The AT4 receptor's link to memory consolidation is thought to involve the release of dopamine (B1211576). researchgate.net Furthermore, the cognitive-improving effects of Ang IV have been associated with the activation of the central dopaminergic system. brieflands.com

The cholinergic system is another key partner in Ang IV's cognitive-enhancing effects. Ang IV has been shown to enhance the release of acetylcholine (B1216132) in the hippocampus, a neurotransmitter vital for learning and memory. opencardiovascularmedicinejournal.comresearchgate.net

Finally, interactions with the vasopressin system have also been proposed. The AT1 receptor, which can be influenced by Ang IV, plays a role in stimulating vasopressin release, which in turn can affect anxiety and other behaviors. pnas.org

Addressing Model Limitations and Translational Challenges in Preclinical Studies

Despite the promising preclinical data, translating this compound-based therapeutics into clinical practice faces several challenges. A major hurdle is the limitations of the animal models used in research. While models of neurological and cardiovascular diseases have been invaluable, they may not fully recapitulate the complexity of human conditions. osf.io

Key Translational Challenges:

Pharmacokinetics: Peptide-based compounds like Ang IV and its early analogs have poor bioavailability and limited ability to cross the blood-brain barrier. researchgate.net While the development of small molecule mimetics and novel delivery strategies is addressing this, it remains a significant challenge. researchgate.netmdpi.com

Target Specificity and Off-Target Effects: Ensuring that novel compounds specifically target the AT4 receptor without interacting with other receptors is crucial to minimize side effects. The potential for Ang IV to interact with AT1 receptors, for example, could have implications for blood pressure. ahajournals.org

Complexity of the Renin-Angiotensin System: The RAS is a complex cascade with multiple active peptides and receptors that often have opposing effects. osf.io Modulating one component can lead to compensatory changes in others, making the net effect of a drug difficult to predict.

Clinical Trial Design: Designing clinical trials that can effectively measure the cognitive and neuroprotective effects of Ang IV-based therapies in heterogeneous patient populations presents a significant challenge. osf.ionih.gov Identifying appropriate biomarkers and clinical endpoints is essential for successful translation.

Paucity of Clinical Studies: Despite accumulating evidence from animal models, there is a lack of extensive clinical studies on this compound-based therapeutics, which limits our understanding of their efficacy and safety in humans. researchgate.net

Overcoming these challenges will require a multi-pronged approach, including the development of more sophisticated preclinical models, a deeper understanding of the fundamental biology of the Ang IV system, and innovative clinical trial designs.

Q & A

Q. What experimental models are most appropriate for studying Angiotensin IV's effects on hippocampal memory modulation, and how can confounding variables be controlled?

Methodological Answer: In vitro models (e.g., hippocampal slice cultures) allow precise manipulation of this compound concentrations and receptor interactions, while in vivo rodent models (e.g., Morris water maze) assess behavioral outcomes. Control variables include minimizing off-target IRAP (insulin-regulated aminopeptidase) activation by using selective antagonists like HFI-419 . Standardize animal age, strain, and environmental conditions to reduce variability. Include sham-operated controls for surgical interventions.

Q. What are the standard protocols for quantifying this compound binding affinity to IRAP in competitive radioligand assays?

Methodological Answer: Use displacement assays with ³H-Angiotensin IV and recombinant IRAP. Calculate IC₅₀ values via nonlinear regression, normalizing to non-specific binding (e.g., excess unlabeled ligand). Validate with saturation binding to confirm single-site binding kinetics. Include triplicate measurements and account for batch-to-batch variability in receptor preparations .

Q. How should researchers design dose-response studies to evaluate this compound's neuroprotective effects in ischemic injury models?

Methodological Answer: Employ a log-scale dose range (e.g., 1 nM–10 µM) to identify EC₅₀ values. Use transient middle cerebral artery occlusion (tMCAO) in rodents, with infarct volume quantification via TTC staining. Pair with sham controls and vehicle-treated cohorts. Apply blinded analysis to reduce bias. Statistical power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Advanced Research Questions

Q. How can contradictory findings regarding this compound's role in synaptic plasticity be reconciled across studies?

Methodological Answer: Conduct meta-analyses of published data to identify methodological divergences (e.g., peptide purity, administration routes). Replicate key studies using standardized this compound batches (≥95% HPLC purity) and explicit IRAP vs. AT4 receptor classification. Employ paired electrophysiological (LTP measurement) and molecular (c-Fos activation) assays to resolve mechanistic discrepancies .

Q. What statistical approaches are optimal for analyzing time-dependent this compound effects in longitudinal cognitive studies?

Methodological Answer: Use mixed-effects models to account for repeated measures and individual variability. Apply Bonferroni correction for multiple comparisons across time points. For non-linear trends (e.g., memory decay), fit sigmoidal or polynomial curves. Report effect sizes (Cohen’s d) and confidence intervals to quantify clinical relevance .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to map this compound signaling pathways in neurodegenerative contexts?

Methodological Answer: Combine RNA-seq (differential gene expression) and LC-MS/MS (phosphoproteomics) datasets using pathway enrichment tools (e.g., DAVID, STRING). Cross-validate hits with siRNA knockdown in cell models. Prioritize nodes with high betweenness centrality in network analyses. Use Bayesian inference to model pathway crosstalk .

Data Analysis & Interpretation

Q. What criteria should guide the exclusion of outliers in this compound pharmacokinetic studies?

Methodological Answer: Apply Grubbs’ test (p < 0.01) for single outliers or the ROUT method (Q=1%) for multiple outliers. Justify exclusions based on technical errors (e.g., sample hemolysis) or biological improbability (e.g., plasma concentrations exceeding solubility limits). Report raw and adjusted data transparently .

Q. How should researchers address low reproducibility in this compound-induced angiogenesis assays?

Methodological Answer: Standardize endothelial cell passage numbers (e.g., P3–P5) and serum starvation protocols. Use matrigel tube formation assays with automated image analysis (e.g., ImageJ Angiogenesis Analyzer). Include VEGF-positive controls and IRAP-negative controls. Pre-screen cell lines for receptor expression via flow cytometry .

Literature & Hypothesis Development

Q. What strategies are effective for synthesizing conflicting hypotheses about this compound’s role in glucose metabolism?

Methodological Answer: Systematically categorize studies by experimental system (in vitro vs. in vivo) and outcome measures (e.g., GLUT4 translocation vs. whole-body glucose tolerance). Use scoping reviews to map evidence gaps (e.g., lack of human clinical data). Design hypothesis-testing studies using dual glucose tracer techniques to isolate peripheral vs. central effects .

Q. How can researchers formulate mechanistic hypotheses when this compound’s receptor(s) remain ambiguously characterized?

Methodological Answer: Employ loss-of-function (CRISPR/Cas9) and gain-of-function (overexpression) models targeting candidate receptors (e.g., IRAP, AT1R). Use Biolayer Interferometry (BLI) to quantify binding kinetics. Pair with computational docking simulations to predict ligand-receptor interactions. Prioritize hypotheses that reconcile structural and functional data .

Ethical & Reporting Standards

Q. What are the minimum reporting requirements for this compound studies to ensure experimental reproducibility?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies (e.g., randomization, blinding). Disclose peptide synthesis methods (e.g., solid-phase, purification steps). Provide raw data for key figures in supplementary files. Use RRIDs for antibodies and cell lines. State funding sources and conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.